Benzyl 3-cyclopropyl-3-oxopropanoate
Overview
Description
Benzyl 3-cyclopropyl-3-oxopropanoate is an organic compound with the molecular formula C₁₃H₁₄O₃ and a molecular weight of 218.25 g/mol . This compound is characterized by the presence of a benzyl group, a cyclopropyl ring, and an oxopropanoate moiety. It is commonly used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzyl 3-cyclopropyl-3-oxopropanoate can be synthesized through several synthetic routes. One common method involves the esterification of 3-cyclopropyl-3-oxopropanoic acid with benzyl alcohol in the presence of a suitable catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
Benzyl 3-cyclopropyl-3-oxopropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohols.
Substitution: Nucleophilic substitution reactions can replace the benzyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Benzyl 3-cyclopropyl-3-oxopropanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of benzyl 3-cyclopropyl-3-oxopropanoate involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. Its cyclopropyl ring and oxo group contribute to its reactivity and ability to form stable intermediates .
Comparison with Similar Compounds
Similar Compounds
Benzyl 3-oxopropanoate: Lacks the cyclopropyl ring, making it less sterically hindered.
Cyclopropyl 3-oxopropanoate: Lacks the benzyl group, affecting its reactivity and solubility.
Methyl 3-cyclopropyl-3-oxopropanoate: Similar structure but with a methyl ester group instead of a benzyl ester.
Uniqueness
Benzyl 3-cyclopropyl-3-oxopropanoate is unique due to the combination of its benzyl group, cyclopropyl ring, and oxopropanoate moiety. This unique structure imparts specific reactivity and properties, making it valuable in various synthetic and research applications .
Properties
IUPAC Name |
benzyl 3-cyclopropyl-3-oxopropanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O3/c14-12(11-6-7-11)8-13(15)16-9-10-4-2-1-3-5-10/h1-5,11H,6-9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRKIMZALHRHIHB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)CC(=O)OCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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